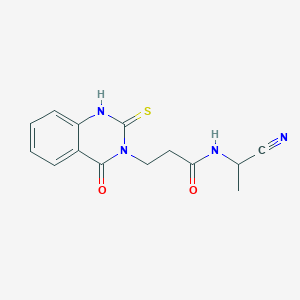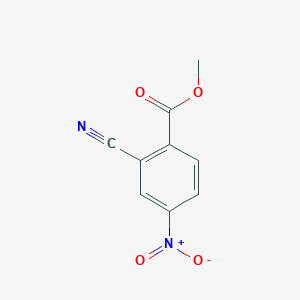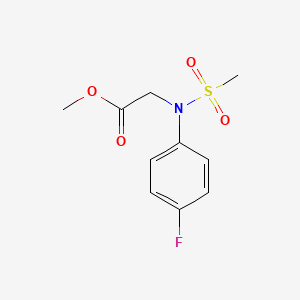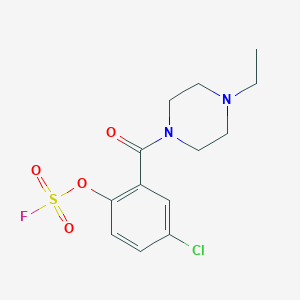
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEP is a prodrug that can be activated by enzymatic hydrolysis, leading to the release of a potent cytotoxic agent.
Mecanismo De Acción
The mechanism of action of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide involves the activation of the prodrug by enzymatic hydrolysis, leading to the release of a potent cytotoxic agent. The activated cytotoxic agent then induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent cytotoxicity against cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher expression of the activating enzyme in cancer cells compared to normal cells. This compound has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways. In addition, this compound has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide is its potent cytotoxicity against cancer cells, while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. Another advantage is its ability to overcome drug resistance in cancer cells. However, one limitation of this compound is its potential toxicity to normal cells if the activating enzyme is overexpressed. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
Future research on N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide could focus on improving the synthesis method to make it more efficient and cost-effective. In addition, further studies could investigate the potential applications of this compound in combination with other chemotherapeutic agents for cancer therapy. Another direction for future research could be the development of targeted delivery systems for this compound to minimize potential toxicity to normal cells. Furthermore, the mechanism of action of this compound could be further elucidated to gain a better understanding of its cytotoxicity and selectivity.
Métodos De Síntesis
The synthesis of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide involves the condensation of 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid with ethyl cyanoacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with trifluoroacetic acid (TFA) to remove the protecting group, leading to the formation of this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. This compound has also been investigated for its ability to overcome drug resistance in cancer cells. In addition to cancer therapy, this compound has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9(8-15)16-12(19)6-7-18-13(20)10-4-2-3-5-11(10)17-14(18)21/h2-5,9H,6-7H2,1H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYLBMTYVWTNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)







![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)

![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)
